molecular formula C23H24N2 B4970910 1-ethyl-4-(1-pyrenylmethyl)piperazine

1-ethyl-4-(1-pyrenylmethyl)piperazine

Cat. No.: B4970910
M. Wt: 328.4 g/mol
InChI Key: MZYWKOAWFPYMTA-UHFFFAOYSA-N
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Description

1-Ethyl-4-(1-pyrenylmethyl)piperazine is a piperazine derivative characterized by an ethyl group at the N1 position and a pyrenylmethyl substituent at the N4 position. The pyrenyl group, a polycyclic aromatic hydrocarbon (PAH), imparts significant hydrophobicity and steric bulk, distinguishing it from simpler piperazine derivatives.

Properties

IUPAC Name

1-ethyl-4-(pyren-1-ylmethyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2/c1-2-24-12-14-25(15-13-24)16-20-9-8-19-7-6-17-4-3-5-18-10-11-21(20)23(19)22(17)18/h3-11H,2,12-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZYWKOAWFPYMTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural and functional differences between 1-ethyl-4-(1-pyrenylmethyl)piperazine and structurally related piperazine derivatives:

Compound Name Molecular Formula Substituents Biological Activity Key Distinctions
1-Ethyl-4-(1-pyrenylmethyl)piperazine C₂₄H₂₇N₃ Ethyl (N1), pyrenylmethyl (N4) Potential DNA intercalation, fluorescence Pyrene’s bulk and aromaticity enhance hydrophobicity and fluorescence
1-Ethyl-4-(1-methylpyrazolyl)piperazine C₁₂H₁₇N₅ Ethyl (N1), methylpyrazole (N4) Anxiolytic effects Smaller substituent; targets TAARs
1-Ethyl-4-(3-nitropyridin-2-yl)piperazine C₁₂H₁₆N₄O₂ Ethyl (N1), nitropyridine (N4) Enzyme modulation (hypothesized) Nitro group enhances reactivity
1-((2-Methoxypyridin-4-yl)methyl)piperazine C₁₂H₁₉N₃O Methoxypyridylmethyl (N4) Improved solubility Methoxy group alters polarity
1-[2-[2-(4-ethoxyphenoxy)ethoxy]ethyl]-4-methylpiperazine C₁₈H₃₀N₂O₃ Ethoxyphenoxyethoxyethyl (N4) Varied binding affinity Ethoxyphenoxy chain influences pharmacokinetics

Key Comparative Insights

Substituent Effects on Bioactivity: The pyrenyl group in 1-ethyl-4-(1-pyrenylmethyl)piperazine distinguishes it from smaller substituents like pyrazole or nitropyridine. Pyrene’s aromaticity may facilitate interactions with DNA or hydrophobic protein pockets, whereas methylpyrazole derivatives exhibit TAAR-mediated anxiolytic activity . Ethoxyphenoxy-containing derivatives (e.g., ) demonstrate how extended alkyl-aryl chains alter binding kinetics, contrasting with pyrene’s planar structure .

Nitro groups (e.g., ) introduce polarity and electron-withdrawing effects, altering reactivity in synthetic pathways .

Synthetic Complexity :

  • Pyrenylmethyl incorporation likely requires specialized alkylation or coupling reagents, whereas methylpyrazole or nitropyridine groups are introduced via standard nucleophilic substitutions .

In contrast, nitropyridine derivatives may target enzymatic pathways, and methylpyrazole compounds modulate neurotransmitter systems .

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